molecular formula C25H20N2O4 B5012855 (5Z)-5-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE

(5Z)-5-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B5012855
M. Wt: 412.4 g/mol
InChI Key: VFBOSKAMQYEQDM-JCMHNJIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound characterized by its unique structure, which includes a naphthalene moiety, a phenyl group, and a diazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the naphthalene moiety: This can be achieved through Friedel-Crafts alkylation or acylation reactions.

    Attachment of the phenyl group: This step often involves Suzuki or Heck coupling reactions.

    Construction of the diazinane ring: This is typically done through cyclization reactions involving appropriate diamines and carbonyl compounds.

    Final assembly: The final step involves the condensation of the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or naphthalene moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-5-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which (5Z)-5-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A compound with antimicrobial properties.

    Domiphen bromide: Another antimicrobial agent with a similar structure.

Uniqueness

What sets (5Z)-5-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE apart is its unique combination of structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(5Z)-5-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4/c1-2-14-27-24(29)22(23(28)26-25(27)30)15-17-10-12-20(13-11-17)31-16-19-8-5-7-18-6-3-4-9-21(18)19/h2-13,15H,1,14,16H2,(H,26,28,30)/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBOSKAMQYEQDM-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC4=CC=CC=C43)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C\C2=CC=C(C=C2)OCC3=CC=CC4=CC=CC=C43)/C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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